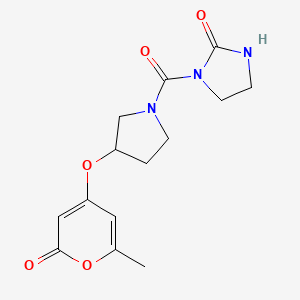

1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

This compound (CAS: 1705201-87-1, molecular formula: C₁₄H₁₇N₃O₅, molecular weight: 307.30) features a pyrrolidine ring connected via a carbonyl group to an imidazolidin-2-one core. The pyrrolidine moiety is substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy group, which introduces a heterocyclic ether linkage. The pyran ring’s electron-withdrawing carbonyl and methyl groups may influence solubility and electronic properties, while the imidazolidin-2-one core provides a rigid, hydrogen-bond-capable scaffold .

Properties

IUPAC Name |

1-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-9-6-11(7-12(18)21-9)22-10-2-4-16(8-10)14(20)17-5-3-15-13(17)19/h6-7,10H,2-5,8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOARLVITZGPOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves a multistep process. Initially, a precursor molecule like 6-methyl-2-oxo-2H-pyran-4-ol is activated using an appropriate protecting group. This activated intermediate then undergoes nucleophilic substitution with a pyrrolidine derivative. The resulting product is subjected to cyclization with an imidazolidin-2-one derivative. The reaction conditions typically involve the use of organic solvents, controlled temperature settings, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound demands scalability and cost-effectiveness. The synthetic route outlined above is optimized for large-scale production through the use of high-efficiency reactors, continuous flow systems, and automated processes. These methods ensure consistent quality and meet the demand for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, yielding hydroxylated derivatives.

Reduction: : Reduction reactions can convert ketone or aldehyde functionalities within the compound into alcohols or hydrocarbons.

Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, introduce different functional groups at various positions of the molecule.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include hydroxylated, alkylated, and substituted derivatives, each offering distinct properties for further study.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules, enabling the study of reaction mechanisms and new synthetic pathways.

Biology

Biologically, the compound may interact with cellular components, offering insights into biochemical processes and potential therapeutic applications.

Medicine

Medically, the compound's structure suggests potential use in drug development, targeting specific enzymes or receptors.

Industry

In industry, the compound's chemical stability and reactivity make it suitable for manufacturing advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding initiates a cascade of biochemical reactions, influencing pathways involved in various cellular processes. Understanding these interactions is crucial for leveraging the compound's full potential in therapeutic and industrial applications.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of the target compound with related imidazolidin-2-one derivatives:

Spectroscopic and Physicochemical Properties

- NMR Data : The target compound’s pyran and pyrrolidine substituents would likely produce distinct ¹H-NMR signals, such as deshielded protons adjacent to the ether oxygen. Comparable compounds (e.g., ’s compound 5cd) show aromatic protons in the δ 7.0–8.0 ppm range and carbonyl carbons near δ 167–197 ppm .

- Solubility : The methyl group on the pyran ring may reduce polarity compared to sulfur-containing analogs (e.g., thiazole or thiophene derivatives) .

Biological Activity

The compound 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a novel organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 436.5 g/mol. The structure features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O6 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1795301-31-3 |

The unique combination of the methoxy group , azetidine ring , and pyran moiety enhances its interactions with various biological targets.

Pharmacological Properties

Research indicates that This compound exhibits a range of pharmacological activities, including:

- Antiinflammatory Effects : Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. It may act by:

- Binding to active sites on enzymes, thereby inhibiting their activity.

- Modulating receptor functions, acting as either an agonist or antagonist, influencing various biochemical pathways.

Study 1: Anti-inflammatory Activity

In a study investigating a series of analogues based on the pyrrolo[2,3-b]pyridin-2-one ring system, it was found that certain derivatives exhibited significant anti-inflammatory activity in animal models. These compounds demonstrated an ability to reduce inflammatory responses in both the reverse passive Arthus reaction (RPAR) assay and adjuvant-induced arthritis models .

Study 2: Enzyme Interaction

Research focused on the interaction of similar compounds with enzymes indicated that they could effectively inhibit enzymes involved in arachidonic acid metabolism. This inhibition leads to decreased production of inflammatory mediators without significant inhibition of cyclooxygenase and lipoxygenase enzymes in vitro .

Study 3: Therapeutic Potential

A recent investigation highlighted the potential therapeutic applications of compounds containing the pyran moiety in treating conditions related to inflammation and metabolic disorders. The study emphasized the need for further research into their efficacy and safety profiles in clinical settings .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one?

A stepwise synthetic approach is typically employed for multi-heterocyclic compounds. For example:

- Step 1 : Condensation of pyrrolidine and pyran precursors under reflux conditions with catalysts like SOCl₂ in benzene to activate carbonyl groups .

- Step 2 : Coupling reactions (e.g., nucleophilic substitution) to introduce the imidazolidin-2-one moiety, monitored by TLC or HPLC for intermediate purity .

- Step 3 : Final purification via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization for crystalline yield optimization .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

- HPLC : For purity assessment (e.g., ≥98% purity using C18 columns with UV detection at 254 nm) .

- FTIR : To confirm carbonyl stretches (e.g., 2-oxo groups at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve pyrrolidine, pyran, and imidazolidinone protons (e.g., δ 4.5–5.0 ppm for oxy-pyrrolidine protons) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to maximize yield. For example, a 2³ factorial design can identify interactions between reflux time, molar ratios, and solvent systems .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., quadratic effects of temperature on enantiomeric purity) .

- Case Study : In analogous heterocyclic syntheses, DoE reduced experimental runs by 40% while achieving >90% yield .

Q. How can computational methods elucidate the reaction mechanism of key synthetic steps?

- Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and intermediate energies (e.g., activation barriers for pyrrolidine-carbonyl coupling) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents accelerating nucleophilic substitutions) .

- Example : ICReDD’s hybrid computational-experimental workflows reduced reaction development time by 50% for similar compounds .

Q. What strategies resolve contradictions in biological activity data for structurally related compounds?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 6-methyl vs. 6-fluoro analogs) on target binding using molecular docking .

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values for xanthine oxidase inhibition) to identify outliers caused by assay variability .

- Case Study : For imidazole derivatives, contradictory antimicrobial results were resolved by standardizing inoculum concentrations across labs .

Q. How can reaction scalability be balanced with stereochemical fidelity in large-scale synthesis?

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., pyran ring formation) while minimizing racemization .

- Chiral Chromatography : Validate enantiopurity at scale using preparative SFC (supercritical fluid chromatography) with cellulose-based columns .

- Case Study : Membrane separation technologies improved yield by 15% in scaled-up heterocyclic syntheses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.